molecular formula C10H8N2O3 B014175 6-Methoxy-5-nitroquinoline CAS No. 6623-91-2

6-Methoxy-5-nitroquinoline

Cat. No. B014175
CAS RN: 6623-91-2
M. Wt: 204.18 g/mol
InChI Key: RYJDGHWDTDEBGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-methoxy-5-nitroquinoline and related compounds involves multiple steps, including cyclization, nitrification, and chlorination processes. One pathway starts with 4-methoxyaniline, undergoing cyclization followed by nitrification and chlorination to produce 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. This compound is a precursor for further chemical modifications leading to the target molecule (Zhao, Lei, & Guo, 2017). Another synthesis approach reported involves the preparation of quinoline derivatives containing methoxy groups, which undergo reactions with dimethylamine solution in alcohol, leading to the formation of aminodehalogenation products and a series of complex quinoline proton sponges (Dyablo et al., 2015).

Molecular Structure Analysis

The molecular and crystal structure of 6-methoxy-5-nitroquinoline has been determined through three-dimensional X-ray analysis. This compound is crystalline, with orthorhombic space group Pca2~. The structure contains a bifurcated hydrogen bond, demonstrating an extraordinarily short C-N distance between the quinoline ring and the nitro group, which is nearly coplanar with the ring. This structural information is crucial for understanding the compound's reactivity and properties (Sax, Desiderato, & Dakin, 1969).

Chemical Reactions and Properties

6-Methoxy-5-nitroquinoline undergoes various chemical reactions, including nucleophilic substitutions, reductions, and complex formation with metals. The presence of methoxy and nitro groups facilitates these reactions, allowing for the synthesis of a wide range of derivatives and complexes. For instance, complex formation reactions with cobalt and nickel have been described, highlighting the compound's potential in analytical chemistry and materials science (Zhao, Xia, & Hu, 1999).

Scientific Research Applications

  • Rajapakse et al. (2013) explored the conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions, highlighting its potential as a fluorescent substrate for detecting and profiling one-electron reductases in cell culture and biopsy samples. This property also allows for detecting hypoxia in tumor models (Rajapakse et al., 2013).

  • Sánchez et al. (2012) demonstrated the use of aryl Grignard compounds and 6-nitroquinolines to create two families of tetracyclic fused carbazoles, which depend on the functional groups in the heterocyclic ring. This finding has implications in the synthesis of complex organic compounds (Sánchez et al., 2012).

  • Dyablo et al. (2014, 2015) synthesized 6-methoxy-N2, N2, N4, N4, N5, N5-hexamethylquinoline-2,4,5-triamine, a new representative of quinoline proton sponges, by reducing tetramethyl-5nitroquinoline. This compound represents a novel addition to the family of quinoline proton sponges (Dyablo et al., 2014), (Dyablo et al., 2015).

  • O'Neill et al. (1998) reported that the modified Skraup reaction of 5-fluoro-4-methoxy-2-nitroaniline yields a key intermediate, 5-fluoro-6-methoxy-8-nitroquinoline, essential for synthesizing 5-fluoroprimaquine, an antimalarial drug (O'Neill et al., 1998).

  • Sax et al. (1969) studied the crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, revealing a bifurcated hydrogen bond and no tautomeric conversion, contributing to the understanding of the structural properties of such compounds (Sax et al., 1969).

  • Couch et al. (2008) synthesized 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for reductive activation, indicating their potential in developing fluorescent model drugs (Couch et al., 2008).

  • Köprülü et al. (2018) found that 6Bromo-5nitroquinoline demonstrates significant antiproliferative and apoptotic activity against cancer cells, suggesting its potential in anticancer drug development (Köprülü et al., 2018).

  • Roberts et al. (1996) demonstrated a method for synthesizing marine alkaloids from a quinoline, including batzelline C and isobatzelline C, highlighting applications in pharmaceutical research (Roberts et al., 1996).

  • Mosher et al. (2003) described 6-Methoxy-8-nitroquinoline as a versatile heterocyclic compound leading to a range of products, including 6-ethoxy-8-nitroquinoline and 6-chloro-8-nitroquinoline (Mosher et al., 2003).

  • Massoud et al. (2013) investigated the antimicrobial activities of Ag(I) quinoline compounds, showing promise for their use in antimicrobial coatings (Massoud et al., 2013).

Future Directions

6-Methoxy-5-nitroquinoline is a biochemical used for proteomics research1, suggesting its potential use in future scientific studies. However, specific future directions for this compound were not found in the search results.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-methoxy-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-5-4-8-7(3-2-6-11-8)10(9)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJDGHWDTDEBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288371
Record name 6-Methoxy-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-nitroquinoline

CAS RN

6623-91-2
Record name 6-Methoxy-5-nitroquinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55494
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Record name NSC55494
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Record name 6-Methoxy-5-nitroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D Roberts, JA Joule, MA Bros… - The Journal of organic …, 1997 - ACS Publications
… 7-[(Methanesulfonyl)acetylamino]-4-formyl-6-methoxy-5-nitroquinoline (6e) and 7-[(Methanesulfonyl)acetylamino]-4-(dimethoxymethyl)-6-methoxy-5-nitroquinoline (6f). A mixture of 6d (…
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - Springer
… 2,4-Dichloro-6-methoxy-5-nitroquinoline (18d) forms only two of four possible substitution products. It completely reacted with an alcohol solution of dimethylamine over 6 days at room …
OV Dyablo, AF Pozharskii, EA Shmoilova… - Chemistry of …, 2015 - go.gale.com
… 2,4-Dichloro-6-methoxy-5-nitroquinoline ( 18d ) forms only two of four possible substitution products. It completely reacted with an alcohol solution of dimethylamine over 6 days at room …
Number of citations: 0 go.gale.com
M Kimber, PI Anderberg, MM Harding - Tetrahedron, 2000 - Elsevier
… redox-active quinone unit that are essential for biological activity, were prepared via palladium catalysed cross-coupling of 2-iodo-8-nitroquinoline or 2-iodo-6-methoxy-5-nitroquinoline …
CY Nien, YC Chen, CC Kuo, HP Hsieh… - Journal of medicinal …, 2010 - ACS Publications
… Compound 25 was treated with the HNO 3 /H 2 SO 4 -mediated nitration, giving the 2-methyl-6-methoxy-5-nitroquinoline (26) in 75% yield. The 5-nitroquinoline 26 was subject to a four-…
Number of citations: 91 0-pubs-acs-org.brum.beds.ac.uk
DL Boger, JS Panek - Journal of the American Chemical Society, 1985 - ACS Publications
… Nitration of 6-methoxyquinoline afforded 6-methoxy-5-nitroquinoline which failed to provide 17 upon treatment with p-toluenesulfonyl chloride/potassium cyanide in methylene chloride…
Number of citations: 175 0-pubs-acs-org.brum.beds.ac.uk
KN Campbell, JF Kerwin, AH Sommers… - Journal of the …, 1946 - ACS Publications
8-Ammo-6-methoxylepidine.—A mixture of 33 g. of the nitro compound, 25 ml. of absolute alcohol, 75 ml. of ethyl acetate and 9 g. of Raney nickel was shaken with hydrogen at 50 and …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
E Ronne, S Grivas, K Olsson - Acta Chemica Scandinavica, 1994 - actachemscand.org
… The appropriate 6-methoxy-5-nitroquinoline 4 (2.5 mmol) was refluxed in ethanol (10 ml), while 40% aqueous mcthylamine (1.2 g, 15 mmol) was added dropwise through a dropping …
Number of citations: 9 actachemscand.org
GA Kraus, N Selvakumar - The Journal of Organic Chemistry, 1998 - ACS Publications
… ,3,4-tetrahydro-6-methoxy-5-nitroquinoline-4-carboxylate (10)… ,3,4-tetrahydro-6-methoxy-5-nitroquinoline-4-carboxylate (11)… ,4-tetrahydro-6-methoxy-5-nitroquinoline-4-carboxaldehyde (…
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
T Fryatt, HI Pettersson, WT Gardipee, KC Bray… - Bioorganic & medicinal …, 2004 - Elsevier
… The chlorine substituent at C-2 was introduced by oxidation of 6-methoxy-5-nitroquinoline 32 and treatment of the resulting N-oxide 34 with sulfuryl chloride to give the 2-chloroquinoline …

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